(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid
Description
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid is a chiral amino acid derivative widely used in peptide synthesis. The compound features:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection at the amino group, enabling solid-phase peptide synthesis (SPPS) through base-labile deprotection .
- A 4-fluoro-phenyl substituent on the butyric acid backbone, which enhances steric and electronic properties for targeted molecular interactions .
This compound is primarily utilized in pharmaceutical research for constructing peptide-based therapeutics or probes, leveraging fluorine’s bioisosteric properties .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-fluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXCZWSGUCCUBR-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid, commonly referred to as Fmoc-Dab(4-F)-OH, is a fluorinated amino acid derivative that has garnered attention in various fields of biochemical research and drug development. Its unique structural features enable it to serve multiple roles, particularly in peptide synthesis and the design of bioactive compounds. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
Structural Characteristics
Fmoc-Dab(4-F)-OH contains a fluorinated phenyl group that enhances its biological properties. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective reactions during peptide synthesis. The molecular formula is C20H21FNO4, with a molecular weight of 339.39 g/mol.
Applications in Biological Research
The compound is utilized in several key areas:
- Peptide Synthesis : Fmoc-Dab(4-F)-OH acts as a protecting group in solid-phase peptide synthesis (SPPS), improving the efficiency and selectivity of peptide coupling reactions. Its fluorinated structure can influence the conformational properties of peptides, potentially enhancing their stability and bioactivity .
- Drug Development : Its role in optimizing drug candidates is significant. The incorporation of fluorinated amino acids can improve pharmacokinetic properties, such as solubility and metabolic stability . Fmoc-Dab(4-F)-OH has been explored for its potential to create novel peptide-based therapeutics.
- Biochemical Assays : The compound is used in various biochemical assays, including those involving 19F NMR spectroscopy for screening bioactive compounds. This technique allows researchers to study enzyme-substrate interactions and identify potential inhibitors .
The biological activity of Fmoc-Dab(4-F)-OH can be attributed to several mechanisms:
- Enhanced Binding Affinity : The fluorine atom can increase the lipophilicity of peptides, enhancing their interaction with biological targets such as receptors or enzymes.
- Stabilization of Secondary Structures : The unique fluorinated structure may stabilize certain conformations of peptides, which is crucial for their biological function.
- Inhibition of Enzymatic Reactions : Research indicates that fluorinated amino acids can act as competitive inhibitors in enzymatic reactions, providing insights into enzyme mechanisms and potential therapeutic targets .
Research Findings
Recent studies have highlighted the compound's effectiveness in various experimental settings:
- Case Study 1 : In a study focusing on the synthesis of polymyxin mimetic peptides, Fmoc-Dab(4-F)-OH was integral to developing compounds that exhibited broad-spectrum antibiotic activity against resistant bacterial strains .
- Case Study 2 : Another investigation into the use of fluorinated amino acids demonstrated that incorporating Fmoc-Dab(4-F)-OH into peptide sequences resulted in enhanced binding affinity to target proteins, showcasing its potential in drug design .
Data Table: Summary of Biological Activity Studies
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of butyric acid exhibit anticancer properties. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and bioavailability of the compound. Studies have shown that Fmoc-L-Phe(4-F)-OH can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, in vitro studies demonstrated that this compound effectively reduced the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of butyric acid derivatives. Research indicates that these compounds may help in neurodegenerative diseases by modulating histone deacetylases (HDACs). The Fmoc group aids in enhancing the lipophilicity of the compound, allowing better penetration through the blood-brain barrier. In animal models, Fmoc-L-Phe(4-F)-OH has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress .
Peptide Synthesis
Solid Phase Peptide Synthesis (SPPS)
Fmoc-L-Phe(4-F)-OH is widely used as a building block in solid-phase peptide synthesis due to its stability under various conditions and ease of removal during deprotection steps. The Fmoc protecting group allows for selective coupling reactions without interfering with other functional groups present in the peptide chain. This versatility makes it a valuable component in synthesizing complex peptides for research and therapeutic purposes .
| Property | Value |
|---|---|
| Protecting Group | Fmoc |
| Coupling Reaction Type | SPPS |
| Deprotection Method | Base-induced cleavage |
Drug Development
Formulation Development
In drug formulation, Fmoc-L-Phe(4-F)-OH can be utilized to develop prodrugs that enhance solubility and bioavailability. The modification of drug candidates with this compound can lead to improved pharmacokinetic profiles. Case studies have shown that prodrugs derived from this amino acid exhibit enhanced absorption rates in gastrointestinal models .
Targeted Drug Delivery Systems
Recent advancements in nanotechnology have enabled the use of Fmoc-L-Phe(4-F)-OH in targeted drug delivery systems. By conjugating this compound to nanoparticles or liposomes, researchers have achieved targeted delivery to specific tissues, such as tumors or inflamed areas, thereby minimizing systemic side effects and enhancing therapeutic efficacy .
Case Studies
-
Anticancer Effects Study
A study published in Tetrahedron demonstrated that Fmoc-L-Phe(4-F)-OH exhibited significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics . -
Neuroprotective Study
Research conducted at Tokushima University highlighted the neuroprotective properties of butyric acid derivatives, including Fmoc-L-Phe(4-F)-OH, showing reduced neuronal apoptosis in models of Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Substituent-Driven Properties
Halogenated Phenyl Groups
- Fluoro (Target Compound) : Enhances metabolic stability and binding affinity due to fluorine’s electronegativity and small size. Ideal for CNS-targeting peptides .
- Iodo () : Used in radiolabeling or X-ray crystallography due to iodine’s heavy atom effect. Higher molecular weight (527.36 g/mol) but may reduce solubility .
Amino-Protected Analogs
- Boc-amino (): The tert-butoxycarbonyl (Boc) group offers acid-labile protection, allowing orthogonal deprotection strategies in multi-step syntheses .
Alkyl/Aryl Substituents
Stability and Reactivity
- Target Compound : Stable under standard SPPS conditions but sensitive to strong bases (e.g., piperidine) for Fmoc removal .
- Bromo Analog () : The bromine atom may participate in nucleophilic substitution reactions, enabling further functionalization .
- Iodo Analog () : Prone to light-induced degradation, requiring storage in dark conditions .
Q & A
How can synthetic routes be designed for the preparation of (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid?
Methodological Answer:
The synthesis typically involves multi-step strategies, including the introduction of the Fmoc protecting group and coupling of the 4-fluorophenyl moiety. Key steps may include:
- Fmoc Protection : Use Fmoc-Cl or Fmoc-OSu under basic conditions (e.g., NaHCO₃) to protect the amine group .
- Fluorophenyl Incorporation : Employ Suzuki-Miyaura cross-coupling or direct alkylation using 4-fluorophenylboronic acid derivatives .
- Microwave-Assisted Synthesis : Optimize reaction efficiency and yield by reducing reaction time (e.g., 30 minutes at 100°C) .
- Chiral Resolution : Utilize chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer .
What are the specific applications and advantages of this compound in peptide synthesis?
Methodological Answer:
The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS):
- SPPS Workflow : The compound is coupled to a resin-bound peptide chain via carbodiimide-mediated activation (e.g., DIC/HOBt). The Fmoc group is later removed using 20% piperidine in DMF, enabling iterative elongation .
- Fluorophenyl Side Chain : The 4-fluorophenyl group enhances peptide stability against enzymatic degradation and modulates hydrophobicity for improved membrane permeability .
How can crystallographic methods (e.g., SHELX programs) resolve the compound’s 3D structure?
Methodological Answer:
X-ray crystallography using SHELX software is critical for structural elucidation:
- Data Collection : Collect high-resolution (<1.2 Å) diffraction data using synchrotron radiation or Cu-Kα sources.
- Structure Solution : Use SHELXD for phase determination via dual-space methods, particularly for small molecules .
- Refinement : Apply SHELXL for anisotropic refinement of atomic displacement parameters. Address twinning or disorder using TWIN/BASF commands .
- Validation : Check geometry with PLATON and CCDC tools to ensure stereochemical accuracy .
How can contradictions in biological activity data for this compound be systematically analyzed?
Methodological Answer:
Contradictions may arise from synthesis purity, stereochemical heterogeneity, or assay variability. Mitigation strategies include:
- Purity Assessment : Use HPLC-MS to confirm >95% purity and identify impurities (e.g., diastereomers or de-fluorinated byproducts) .
- Stereochemical Confirmation : Compare experimental CD spectra or optical rotation with reference standards .
- Assay Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C) and include positive controls (e.g., known kinase inhibitors for activity studies) .
What are the optimal methods for purification and characterization of this compound?
Methodological Answer:
- Purification :
- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 to 1:2).
- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) gradients for enantiomeric separation .
- Characterization :
How can the compound’s stability be assessed, and what storage conditions are recommended?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolysis of the Fmoc group or fluorophenyl moiety .
- Storage Recommendations : Store at -20°C under argon in amber vials to prevent photodegradation and moisture absorption .
How can experimental design (DoE) optimize the compound’s synthesis yield?
Methodological Answer:
- Factor Screening : Use Plackett-Burman design to identify critical variables (e.g., temperature, catalyst loading, solvent polarity).
- Response Surface Methodology (RSM) : Optimize using a central composite design. For example:
- Temperature : 80–120°C
- Catalyst (Pd(PPh₃)₄) : 2–5 mol%
- Reaction Time : 2–6 hours
- Validation : Confirm predicted yields (±5%) in triplicate runs .
How can molecular interactions between this compound and target proteins be studied?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations .
- Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on interactions between the fluorophenyl group and hydrophobic protein pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
